4-Chloro-2-(trifluoromethyl)benzyl bromide

Overview

Description

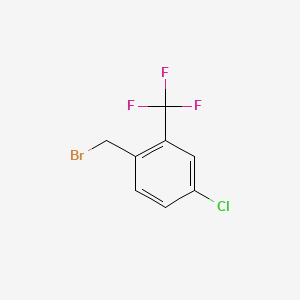

4-Chloro-2-(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C8H5BrClF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 4-position and a trifluoromethyl group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

4-Chloro-2-(trifluoromethyl)benzyl bromide is a useful building block in the synthesis of various compounds It’s known to be used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles , which suggests that it may interact with enzymes or receptors involved in antiviral activities.

Mode of Action

It’s known to participate in reactions at the benzylic position , which involves free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given its role in the synthesis of antiviral compounds , it may influence pathways related to viral replication or host immune response.

Result of Action

It’s known to be used in the synthesis of compounds with antiviral activities , suggesting that it may contribute to the inhibition of viral replication or enhancement of host immune response.

Action Environment

Safety data suggests that it should be handled in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces , indicating that these environmental factors could potentially affect its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-(trifluoromethyl)benzyl bromide can be synthesized through several methods:

Bromination of 4-Chloro-2-(trifluoromethyl)toluene: This method involves the bromination of 4-chloro-2-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions.

Reaction of 4-Chloro-2-(trifluoromethyl)benzyl alcohol with Hydrobromic Acid: This method involves the reaction of 4-chloro-2-(trifluoromethyl)benzyl alcohol with hydrobromic acid (HBr) in the presence of a dehydrating agent such as sulfuric acid (H2SO4) to yield the desired bromide.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Major Products

Scientific Research Applications

Structural Characteristics

- Molecular Formula : C8H5BrClF3

- Molecular Weight : 273.48 g/mol

- Appearance : Colorless to pale yellow liquid

- Reactivity : Known for nucleophilic substitution and free radical reactions.

Safety Information

This compound is classified as hazardous:

- Skin Corrosion : Causes severe skin burns (H314).

- Eye Damage : Causes serious eye irritation (H319) .

Medicinal Chemistry

4-Chloro-2-(trifluoromethyl)benzyl bromide has shown promise in the development of antiviral agents, particularly against the hepatitis C virus. It inhibits the NS5B polymerase, crucial for viral replication, showcasing its potential as a therapeutic agent .

Case Study: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity, leading to the development of potential drug candidates targeting HCV .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals due to its reactivity at the benzylic position, facilitating the formation of carbon-nitrogen and carbon-oxygen bonds .

Data Table: Comparison of Reactivity with Similar Compounds

| Compound Name | Reactivity Level | Notable Applications |

|---|---|---|

| This compound | High | Antiviral drug development |

| 2-Chloro-4-(trifluoromethyl)benzyl bromide | Moderate | Organic synthesis |

| 4-(Trifluoromethyl)benzyl bromide | Low | Specialty chemicals |

Agrochemicals and Specialty Chemicals

The compound is also used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique electronic properties due to the trifluoromethyl group enhance its effectiveness in these applications .

Beyond its synthetic applications, this compound has been studied for its biological activity. It influences cellular processes by modulating gene expression and protein synthesis, which can lead to alterations in cell signaling pathways .

Case Study: Cellular Effects

Research indicates that this compound can induce changes in gene expression profiles, impacting cellular metabolism and signaling pathways critical for cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzyl bromide: Similar structure with a fluorine atom instead of chlorine.

4-(Trifluoromethyl)benzyl bromide: Lacks the chlorine atom on the benzene ring.

4-Chlorobenzyl bromide: Lacks the trifluoromethyl group on the benzene ring.

Uniqueness

4-Chloro-2-(trifluoromethyl)benzyl bromide is unique due to the presence of both the chlorine atom and the trifluoromethyl group on the benzene ring. This combination of substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

4-Chloro-2-(trifluoromethyl)benzyl bromide is a chemical compound with significant potential in medicinal chemistry, particularly as a precursor for developing antiviral agents. Its unique structural features, including a trifluoromethyl group, enhance its reactivity and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H5BrClF3

- Molecular Weight : 273.48 g/mol

- Appearance : Crystalline solid, white to light yellow.

The trifluoromethyl group is known to increase lipophilicity and metabolic stability, which are advantageous for drug development.

Synthesis

This compound can be synthesized through various methods, including:

- Reaction with Substituted Amines : This method produces benzimidazole derivatives that exhibit antiviral properties against hepatitis C virus (HCV) replication.

- Free Radical Bromination : Utilizing N-bromosuccinimide (NBS) under heat conditions selectively brominates the benzylic position, leading to further chemical transformations.

Antiviral Properties

Research indicates that this compound and its derivatives possess significant antiviral activity. For instance:

- HCV Inhibition : Compounds derived from this bromide showed low micromolar to nanomolar potency in cell-based assays against HCV replication, indicating their potential as antiviral agents .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group enhances metabolic stability compared to other halogenated analogs. Studies have shown that modifications at various positions on the benzene ring can lead to improved biological activity. For example:

| Compound | EC50 (nM) | Unique Features |

|---|---|---|

| Compound 16 | 21.0 ± 2.1 | 4-Trifluoromethyl group |

| Compound 21 | 38.6 ± 1.8 | 3,4,5-trimethoxy substitution |

These results highlight the importance of specific substituents in enhancing efficacy against viral targets .

Antimalarial Activity

Interestingly, some studies have also explored the antimalarial efficacy of compounds related to this compound. The introduction of fluorine or chlorine at specific positions has been linked to increased antiplasmodial activity .

Case Studies

-

Antiviral Drug Development :

- A study demonstrated that derivatives synthesized from this compound exhibited significant inhibitory effects on viral polymerases, suggesting their utility in treating viral infections .

- Antimalarial Research :

Properties

IUPAC Name |

1-(bromomethyl)-4-chloro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(10)3-7(5)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFCKOROEHFKQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392995 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886496-75-9 | |

| Record name | 4-CHLORO-2-(TRIFLUOROMETHYL)BENZYL BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.